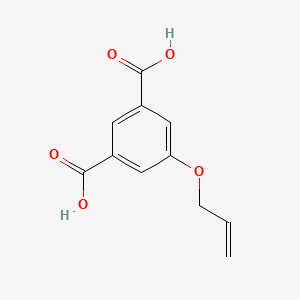

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-

Description

Contextualization within Aromatic Polycarboxylic Acid Chemistry

Aromatic polycarboxylic acids are a class of organic compounds defined by a benzene (B151609) ring substituted with two or more carboxylic acid (-COOH) groups. britannica.com This class includes three simple isomers of benzenedicarboxylic acid: phthalic acid (1,2-), isophthalic acid (1,3-), and terephthalic acid (1,4-). nih.govwikipedia.org These molecules are fundamental building blocks in polymer chemistry and crystal engineering. mdpi.comaip.org

The spatial arrangement of the carboxylic acid groups is a critical determinant of the final structure and properties of the resulting materials. Isophthalic acid, with its 120° angle between the carboxyl groups, provides a bent or angular geometry, which is instrumental in the formation of complex, three-dimensional structures. wikipedia.org Aromatic polycarboxylic acids are extensively used as organic "linkers" or "ligands" in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com In these applications, the carboxylic acid groups can be deprotonated to form carboxylates that coordinate with metal ions, creating extended, often porous, networks. mdpi.com

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is a functionalized derivative of isophthalic acid. It retains the core aromatic dicarboxylate structure essential for forming polymeric and supramolecular assemblies while introducing an additional reactive site through its substituent.

Historical Development of Substituted Isophthalic Acids in Academic Research

The study of benzenedicarboxylic acids began with the parent isomers, which became commercially significant as precursors to important polymers. wikipedia.org Isophthalic acid, for instance, is used in the production of high-performance polymers like Nomex, unsaturated polyester (B1180765) resins, and as a comonomer to improve the properties of polyethylene (B3416737) terephthalate (B1205515) (PET) resins. wikipedia.orgatamanchemicals.comatamanchemicals.com

Academic research has since evolved from using these simple, rigid linkers to designing more complex, multifunctional building blocks. The introduction of substituents onto the aromatic ring of isophthalic acid, particularly at the 5-position, marked a significant advancement. This strategic modification allows for the fine-tuning of the electronic, steric, and functional properties of the resulting materials without altering the fundamental angular geometry of the linker. nih.gov

The synthesis of derivatives such as 5-methyl-, 5-methoxy-, and 5-tert-butyl isophthalic acids has enabled researchers to systematically study how substituents influence the formation and properties of coordination polymers, including their porosity, catalytic activity, and gas storage capabilities. nih.gov A common synthetic pathway to many 5-substituted derivatives involves the functionalization of 5-hydroxyisophthalic acid, which serves as a versatile intermediate. nih.gov This progression from simple to substituted isophthalic acids reflects a broader trend in materials chemistry toward the rational design of functional materials with tailored properties.

Rationale for Investigating the 5-(2-propenyloxy) Moiety in Chemical Systems

The specific focus on the 5-(2-propenyloxy) group, commonly known as an allyloxy group, is driven by its unique chemical reactivity. The terminal carbon-carbon double bond of the allyl group is a versatile functional handle that can participate in a wide range of chemical transformations. nih.gov This feature distinguishes it from more inert substituents like methyl or methoxy (B1213986) groups.

The primary rationale for incorporating the allyloxy moiety is to create a bifunctional molecule where the isophthalic acid core can direct the formation of a primary structure (e.g., a polymer chain or a metal-organic framework), while the allyl group remains available for subsequent reactions. This concept, known as post-synthetic modification, is a powerful tool in materials science.

Key chemical transformations involving the allyl group include:

Polymerization: The double bond can undergo free-radical or other types of polymerization to create cross-linked networks, enhancing the mechanical and thermal stability of materials.

Oxidation: The alkene can be oxidized to form a 1,2-diol, a reaction that significantly increases the hydrophilicity of the molecule or material surface. nih.gov

Addition Reactions: It can readily undergo addition reactions, such as hydrogenation, halogenation, or thiol-ene "click" chemistry, allowing for the covalent attachment of a wide variety of other functional molecules, including biomolecules. nih.gov

This latent reactivity allows a material's properties, such as solubility, surface energy, or biological affinity, to be precisely tuned after its initial synthesis and assembly. nih.gov

Scope and Significance in Contemporary Material Science and Supramolecular Chemistry

The unique trifunctional nature of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- makes it a significant building block in modern chemical research with broad applications.

In Material Science , it serves as a sophisticated monomer for advanced polymers. The isophthalic acid backbone imparts rigidity and thermal stability, while the allyloxy group provides a site for curing or cross-linking. atamanchemicals.com This is particularly valuable in the development of high-performance coatings, adhesives, and thermosetting resins. Furthermore, its ability to function as a capping ligand for nanoparticles has been demonstrated. nih.gov In this role, it can modify the surface of nanoparticles, preventing aggregation and allowing them to form stable colloidal dispersions for use in composites and other advanced materials. nih.gov

In Supramolecular Chemistry and the design of Metal-Organic Frameworks (MOFs) , the compound is a highly valuable organic linker. The carboxylate groups direct the assembly of the framework through coordination with metal centers, while the allyloxy groups extend into the pores of the resulting structure. nih.gov These accessible allyl groups within the pores can then be chemically modified post-synthesis. This allows for the precise engineering of the pore environment to create materials with tailored functionalities for specific applications, such as:

Selective Gas Storage and Separation: Modifying the pore surface can enhance the affinity for specific gas molecules.

Heterogeneous Catalysis: Catalytically active sites can be covalently attached to the framework via the allyl group.

Sensing: The introduction of reporter molecules can enable the framework to act as a chemical sensor.

The ability to combine the robust, structure-directing properties of isophthalic acid with the versatile reactivity of the allyl group makes 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- a powerful tool for creating the next generation of functional materials and supramolecular systems.

Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-2-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15/h2,4-6H,1,3H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHCDOSPHJOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349182 | |

| Record name | 1,3-benzenedicarboxylic acid, 5-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88194-15-4 | |

| Record name | 1,3-benzenedicarboxylic acid, 5-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,3 Benzenedicarboxylic Acid, 5 2 Propenyloxy

Precursor Synthesis and Functionalization of the 1,3-Benzenedicarboxylic Acid Core

The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- fundamentally begins with a suitably functionalized isophthalic acid (1,3-benzenedicarboxylic acid) core. The key precursor for introducing the 5-(2-propenyloxy) group is 5-hydroxyisophthalic acid (5-HIPA) or its corresponding ester, dimethyl 5-hydroxyisophthalate. nih.govnih.gov These precursors provide the essential phenolic hydroxyl group at the 5-position, which serves as the reaction site for subsequent etherification.

Several methods exist for the preparation of 5-hydroxyisophthalic acid. nih.gov One common industrial approach involves the sulfonation of isophthalic acid, followed by a caustic fusion process. google.com An alternative route is the hydrolysis of 5-bromoisophthalic acid in an aqueous alkaline solution. google.com This hydrolysis is typically carried out in the presence of a copper compound as a catalyst at elevated temperatures, ranging from 100°C to 270°C. google.com The required 5-bromoisophthalic acid can be economically produced through the direct bromination of isophthalic acid. google.com

Another functionalization strategy for the isophthalic acid core involves nitration to produce 5-nitroisophthalic acid. The nitro group can then be reduced to an amino group, yielding 5-aminoisophthalic acid. While this provides a functionalized core, for the synthesis of the target compound, the hydroxyl group is the necessary functionality.

In many laboratory-scale syntheses, the commercially available dimethyl 5-hydroxyisophthalate is the preferred starting material. nih.govsigmaaldrich.comresearchgate.net This circumvents the need for the initial synthesis and functionalization of the isophthalic acid core, allowing research to focus directly on the introduction of the allyloxy group. Dimethyl 5-hydroxyisophthalate is a stable, crystalline solid that serves as a versatile building block in organic synthesis. sigmaaldrich.comscbt.comcymitquimica.com

Table 1: Key Precursors and Their Synthesis Methods

| Precursor | Common Name | CAS Number | Synthesis Method | Reference |

|---|---|---|---|---|

| 5-Hydroxybenzene-1,3-dicarboxylic acid | 5-Hydroxyisophthalic acid (5-HIPA) | 618-83-7 | Hydrolysis of 5-bromoisophthalic acid | nih.govgoogle.com |

| Dimethyl 5-hydroxybenzene-1,3-dicarboxylate | Dimethyl 5-hydroxyisophthalate | 13036-02-7 | Esterification of 5-hydroxyisophthalic acid | sigmaaldrich.comfishersci.ca |

| 5-Bromobenzene-1,3-dicarboxylic acid | 5-Bromoisophthalic acid | 22430-61-1 | Bromination of isophthalic acid | google.com |

Introduction of the 5-(2-propenyloxy) Group

The introduction of the 5-(2-propenyloxy) group onto the 1,3-benzenedicarboxylic acid core is achieved through the O-allylation of the phenolic hydroxyl group of 5-hydroxyisophthalic acid or its dimethyl ester. This transformation is a pivotal step and can be accomplished via several established organic reactions.

Etherification Reactions

Etherification is the general process of forming an ether linkage. In this specific synthesis, the most common method is a variation of the Williamson ether synthesis. google.com This reaction involves the deprotonation of the phenolic hydroxyl group using a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an allyl halide, such as allyl bromide or allyl chloride, in a nucleophilic substitution reaction to form the desired allyl aryl ether.

A documented procedure involves the base-catalyzed nucleophilic ring-opening of an oxirane. Specifically, dimethyl 5-hydroxyisophthalate can be reacted with allyl glycidyl (B131873) ether. nih.gov This reaction functionalizes the phenolic hydroxyl group, introducing a chain that includes the allyloxy moiety. nih.gov The resulting ester can then be hydrolyzed to yield the final dicarboxylic acid. nih.gov

Alkylation Approaches

The term alkylation, in this context, is largely synonymous with the etherification process, as it involves attaching an alkyl (specifically, an allyl) group to the oxygen atom of the phenol (B47542). The reaction mechanism is typically considered an SN2 (bimolecular nucleophilic substitution) process. The choice of the alkylating agent is crucial; allyl halides are common, but other reagents like allylic acetates can also be employed, often in the presence of a transition metal catalyst. rsc.org

It is important to control the reaction conditions to favor O-alkylation over the competing C-alkylation, where the allyl group attaches directly to the aromatic ring. nih.gov The formation of the phenoxide ion under basic conditions generally directs the reaction towards the desired O-alkylation pathway. universiteitleiden.nl

Optimization of Reaction Conditions and Yields in Academic Synthesis

Significant research has been dedicated to optimizing the conditions for the allylation of phenols to maximize reaction efficiency and product yield. bsu.eduresearchgate.net Key parameters that are typically optimized include the choice of solvent, base, catalyst, temperature, and reaction time.

For the Williamson ether synthesis approach, the selection of the base is critical for the complete deprotonation of the phenol without causing unwanted side reactions. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Catalysis plays a major role in modern optimization studies. Palladium and Ruthenium complexes have been shown to be excellent catalysts for allylation reactions, often allowing for milder reaction conditions. rsc.orguniversiteitleiden.nl For instance, a method using a magnetically recoverable heterogeneous Palladium catalyst in water has been developed for the O-allylation of phenols with allylic acetates, highlighting a move towards more sustainable protocols. rsc.org

In a specific synthesis starting from dimethyl 5-hydroxyisophthalate, the ester product was hydrolyzed by heating it in an ethanol (B145695) solution with a slight excess of NaOH. nih.gov The resulting disodium (B8443419) salt was then converted to the final acid by acidification with sodium hydrosulfate. nih.gov This procedure resulted in an isolated yield of 70-75% after extraction and recrystallization from water. nih.gov Such high yields are indicative of a well-optimized process at the laboratory scale.

Table 2: Example of Reaction Conditions for Allylation

| Starting Material | Reagent | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether | Base-catalyzed | Not specified | Not specified for ether | nih.gov |

| Resulting Ester from above | NaOH (hydrolysis) | - | Ethanol/Water | 70-75% (final acid) | nih.gov |

| Phenols (general) | Allylic acetates | Magnetically recoverable Pd | Water | High | rsc.org |

| Phenols (general) | Allyl groups | Oxypyridinium salts | Not specified | Efficient | bsu.edu |

Advanced Purification Techniques for Compound Isolation

The isolation and purification of the final product, 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, are critical to obtaining a compound of high purity. As a dicarboxylic acid, it possesses distinct physical properties that lend themselves to several purification methods.

Recrystallization is a primary technique used for purifying solid dicarboxylic acids. google.com The choice of solvent is crucial, and for many dicarboxylic acids, water is an effective recrystallization solvent due to the temperature-dependent solubility imparted by the polar carboxyl groups. nih.gov

Liquid-liquid extraction is another key step. A common patented process for purifying dicarboxylic acids involves partitioning the crude product between water and an organic solvent. google.com This separates the desired acid from organic impurities. Subsequent cooling of the aqueous layer can then induce crystallization of the purified dicarboxylic acid. google.com

For more challenging separations or industrial-scale purification, more advanced techniques are employed:

Chromatography: Chromatographic methods, including the use of columns with amphoteric resins, can be used to separate dicarboxylic acids from complex mixtures. wipo.int

Membrane Filtration: This technique separates dicarboxylic acids based on molecular weight and charge. google.com By adjusting the pH of the solution, the permeability of a membrane to a specific dicarboxylic acid can be controlled, allowing for its separation from other components. google.comunibo.it

Distillation: For derivatives like the dimethyl ester of the target compound, distillation can be an effective purification method. For the free acid, a multi-step process involving melting the crystallized solid and then performing a final distillation can yield a highly purified product. google.com

Decolorization: In syntheses that produce colored impurities, treating a solution of the product with activated carbon can effectively remove these chromophores before the final crystallization step. epo.org

Novel Synthetic Routes and Green Chemistry Considerations for Compound Production

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for ether synthesis. alfa-chemistry.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov

The traditional Williamson ether synthesis, while effective, has the significant drawback of producing a stoichiometric amount of salt byproduct. acs.org To address this, "green" alternatives are being explored. One such approach is the Catalytic Williamson Ether Synthesis (CWES) , which uses weak alkylating agents like alcohols at high temperatures, avoiding the formation of salt waste. acs.org

Other green strategies applicable to the synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water is a key goal. The development of water-soluble catalysts has enabled efficient O-allylation reactions to be performed in aqueous media. rsc.org

Solvent-Free Reactions: An ideal green synthesis would eliminate the solvent altogether. google.com Research into solvent-free reactions, sometimes assisted by microwave irradiation or mechanochemistry, is an active area. For instance, a green method for synthesizing ethers from aldehydes and silanes under solvent-free conditions has been developed. google.com

Catalyst Recyclability: The use of heterogeneous catalysts, particularly those that are easily recoverable and reusable, is a cornerstone of green chemistry. Magnetically separable catalysts, for example, can be easily removed from the reaction mixture with an external magnet and reused for multiple cycles, reducing cost and waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. Catalytic reactions are often superior in this regard compared to stoichiometric ones.

By integrating these green chemistry principles, the future production of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- can be made more sustainable and economically viable. alfa-chemistry.comacs.org

Coordination Chemistry of 1,3 Benzenedicarboxylic Acid, 5 2 Propenyloxy

Ligand Properties and Coordination Modes

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is a versatile organic ligand characterized by a rigid benzene (B151609) ring core, two carboxylate groups at the 1 and 3 positions, and an allyloxy functional group at the 5 position. This unique combination of functional groups dictates its coordination behavior with metal ions.

The primary coordination sites of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- are the two carboxylate groups. These groups can deprotonate to form carboxylate anions, which are excellent donors for metal ions. The coordination of carboxylate groups can be highly versatile, leading to a variety of structural motifs. Common coordination modes include monodentate, bidentate chelating, and bidentate bridging. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and temperature), and the presence of other coordinating or non-coordinating solvent molecules.

In the context of coordination polymers, the dicarboxylate nature of this ligand allows it to act as a linker, bridging multiple metal centers to form one-, two-, or three-dimensional networks. The relative orientation of the two carboxylate groups on the benzene ring influences the geometry of the resulting metal-organic framework.

The allyloxy group, -O-CH₂-CH=CH₂, introduces an ether oxygen and a terminal alkene. Ethers are generally considered weak, L-type, σ-donor ligands in coordination chemistry. wikipedia.org The oxygen atom of the ether possesses lone pairs of electrons that can, in principle, coordinate to a metal center. However, such interactions are typically weak and the ether ligand is easily displaceable by stronger donors like water or other solvent molecules. wikipedia.org

The substituent at the 5-position of the isophthalic acid backbone can significantly influence the resulting coordination polymer's structure and properties. researchgate.net The allyloxy group in 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- exerts both steric and electronic effects.

Electronic Effects: The ether oxygen is an electron-donating group through resonance, which can influence the electron density on the benzene ring and, to a lesser extent, the acidity of the carboxylic acid groups. These electronic modifications can subtly alter the strength of the metal-carboxylate bonds. rsc.orgnih.gov

The presence of the terminal alkene in the allyloxy group also provides a reactive site for potential post-synthetic modifications of the coordination polymer, allowing for the introduction of new functionalities after the framework has been assembled.

Metal-Ligand Complexation Studies

The formation of metal complexes with 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- can be studied in both solution and the solid state.

Detailed studies on the solution-phase complexation equilibria of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- with various metal ions are not extensively reported in the literature. However, general principles of coordination chemistry allow for predictions of its behavior. In solution, the ligand will exist in equilibrium with its various deprotonated forms, depending on the pH of the solution. The addition of metal ions will lead to the formation of a series of metal-ligand complexes.

The stability of these complexes can be quantified by their formation constants. Techniques such as potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy are commonly employed to determine these constants and to identify the stoichiometry of the complexes formed in solution. nih.gov It is expected that the complexation will be a stepwise process, with the stoichiometry and stability of the complexes being dependent on the metal-to-ligand ratio and the pH.

The solid-state structures of coordination polymers derived from 5-alkoxy isophthalic acids have been systematically investigated, providing valuable insights into the likely architectures formed by 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-. soton.ac.ukresearchgate.netescholarship.org The topology of these coordination polymers is highly dependent on the metal ion, the length of the alkyl chain of the alkoxy group, and the solvent system used during synthesis. soton.ac.uk

Studies on related 5-alkoxy isophthalic acids with first-row transition metals have identified several distinct framework types:

Phase A: M₆(ROip)₅(OH)₂(H₂O)₄·xH₂O (where M = Co, Zn and R = ethyl, propyl, or n-butyl). researchgate.net

Phase B: M₂(ROip)₂(H₂O) (where M = Co, Zn, Mn and R = ethyl, propyl, n-butyl, or i-butyl). researchgate.net

Phase C: Zn₃(EtOip)₂(OH)₂. researchgate.net

Phase D: Zn₂(EtOip)₂(H₂O)₃. researchgate.net

These phases exhibit different dimensionalities and connectivities, highlighting the structural diversity achievable with this class of ligands. For 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, similar phases can be anticipated, with the specific outcome depending on the synthetic conditions.

Below is a table summarizing the crystallographic data for coordination polymers formed with a related ligand, 5-ethoxy-isophthalic acid, which can serve as a predictive model for the allyloxy derivative.

| Compound | Metal Ion | Formula | Crystal System | Space Group | Dimensionality |

|---|---|---|---|---|---|

| [Zn(eoip)(bipy)] | Zn(II) | C₂₁H₁₆N₂O₅Zn | Monoclinic | P2₁/c | 2D Layer |

| [Cd(eoip)(bipy)(H₂O)]·H₂O | Cd(II) | C₂₀H₁₈CdN₂O₇ | Monoclinic | P2₁/c | 1D Chain |

Data for 5-ethoxy-isophthalate (eoip) complexes, which are expected to be structurally analogous. tandfonline.comtandfonline.com

The structural outcome is a delicate balance of factors including the coordination preferences of the metal ion, the bridging capabilities of the dicarboxylate ligand, and the steric influence of the 5-position substituent. The flexible and potentially reactive allyloxy group in 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- makes it a promising building block for the design of functional metal-organic materials.

Formation of Coordination Polymers (CPs) Utilizing the Compound

The formation of CPs with 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is governed by the principles of crystal engineering, where the geometry of the ligand, the coordination preferences of the metal ion, and the reaction conditions collectively dictate the final architecture of the resulting framework. The V-shaped disposition of the two carboxylate groups in the isophthalate (B1238265) backbone, combined with the functional handle of the 5-(2-propenyloxy) group, offers a versatile platform for the construction of a variety of network topologies.

The dimensionality of coordination polymers constructed from 5-substituted isophthalic acids is a direct consequence of the interplay between the coordination geometry of the metal center and the connectivity of the organic linker.

One-Dimensional (1D) CPs: The formation of 1D chains is often observed when the metal centers have a limited number of coordination sites available for bridging by the isophthalate ligand. For instance, if a metal ion with a preference for a four-coordinate tetrahedral or square planar geometry is used, and two coordination sites are occupied by terminal ligands (e.g., solvent molecules or monodentate auxiliary ligands), the remaining two sites can be bridged by the dicarboxylate linker to form a simple linear or zigzag chain.

Two-Dimensional (2D) CPs: Layered or sheet-like structures are typically formed when the metal centers can act as nodes connecting more than two ligands. For example, an octahedrally coordinated metal ion can connect to four isophthalate ligands in a plane, with the axial positions occupied by terminal ligands. This arrangement can lead to the formation of a 2D grid-like network. The topology of these 2D sheets can be further influenced by the coordination mode of the carboxylate groups (monodentate, bidentate chelating, or bidentate bridging).

Three-Dimensional (3D) CPs: The construction of 3D frameworks requires the metal centers or secondary building units (SBUs) to have a higher connectivity, allowing for the extension of the network in all three dimensions. The use of metal clusters as nodes, such as the paddlewheel dinuclear units or larger polynuclear clusters, is a common strategy to achieve 3D topologies. The V-shape of the isophthalate ligand can also promote the formation of helical or interpenetrated 3D networks. The 2-propenyloxy group in 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- can play a role in directing the assembly of 3D structures through steric interactions or by participating in weaker intermolecular interactions.

While specific crystal structures of CPs based on 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- are not extensively reported in the literature, the structural diversity can be inferred from studies on analogous 5-alkoxyisophthalic acids. Research has shown that even subtle changes in the alkoxy group can lead to significantly different framework topologies.

For instance, studies on 5-alkoxy isophthalic acids with varying alkyl chain lengths (ethoxy, propoxy, butoxy) have demonstrated the formation of at least four distinct framework types when reacted with first-row transition metals like Co, Zn, and Mn. escholarship.org This highlights the sensitivity of the self-assembly process to the nature of the substituent at the 5-position. The 2-propenyloxy group, with its unsaturated character and conformational flexibility, is expected to introduce further structural possibilities.

The coordination modes of the carboxylate groups are a key factor in the structural diversity. They can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The combination of these modes within a single structure can lead to complex network topologies. Furthermore, the 2-propenyloxy group can potentially influence the packing of the coordination polymer chains or layers through van der Waals interactions, and in some cases, the allyl group could even coordinate to the metal center, although this is less common for hard carboxylate ligands.

A unique aspect of using 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- as a linker is the potential for post-synthetic modification. The pendant allyl group provides a reactive handle for a variety of organic transformations, such as thiol-ene click reactions, epoxidation, or bromination. nih.gov This allows for the functionalization of the coordination polymer after its initial synthesis, enabling the introduction of new properties or the tuning of existing ones.

Table 1: Examples of Coordination Polymers with 5-Substituted Isophthalic Acids

| Compound Formula | Metal Center | 5-Substituent | Dimensionality | Reference |

| Ni2(mip)2(H2O)8·2H2O | Ni | Methyl | 2D | nih.govnih.gov |

| Zn6(mip)5(OH)2(H2O)4·7.4H2O | Zn | Methyl | 3D | nih.govnih.gov |

| Mn(HMeOip)2 | Mn | Methoxy (B1213986) | 3D | nih.govnih.gov |

| Co6(EtOip)5(OH)2(H2O)4·xH2O | Co | Ethoxy | 3D | escholarship.org |

| Zn2(EtOip)2(H2O)3 | Zn | Ethoxy | 3D | escholarship.org |

| {[Cd2(HL)2(H2O)4]·6H2O}n | Cd | Aminoethyl | 2D | acs.org |

| {[Pb2(HL)2]·CH3OH·2.5H2O}n | Pb | Aminoethyl | 3D | acs.org |

Note: This table presents examples from analogous 5-substituted isophthalic acids to illustrate potential structural diversity. mip = 5-methylisophthalate, HMeOip = 5-methoxyisophthalate, EtOip = 5-ethoxyisophthalate, H3L = (S)-5-(((1-carboxyethyl)amino)methyl)isophthalic acid.

The choice of the metal center is a critical parameter in the design of coordination polymers, as its coordination number, preferred geometry, and Lewis acidity will profoundly influence the resulting structure.

Coordination Geometry: Different metal ions exhibit distinct coordination preferences. For example, Zn(II) and Cd(II) are known for their flexible coordination geometries, ranging from tetrahedral to octahedral, which can lead to a wide variety of framework topologies. In contrast, square planar metal ions like Pd(II) or Pt(II) would likely promote the formation of 2D structures. Lanthanide ions, with their high coordination numbers (typically 8 or 9) and less defined coordination geometries, can lead to highly connected 3D networks.

Lewis Acidity: The Lewis acidity of the metal ion affects the strength of the metal-carboxylate bond. More Lewis acidic metal ions will form stronger bonds, which can influence the thermal stability of the resulting coordination polymer.

Counterions: The counterions present in the reaction mixture can also play a significant role in the formation of the final product. In some cases, counterions can be incorporated into the framework to balance the charge, acting as templates or structure-directing agents. The size, shape, and charge of the counterion can influence the porosity and dimensionality of the coordination polymer. For instance, large, non-coordinating anions may lead to the formation of open, porous frameworks, while smaller, coordinating anions might compete with the isophthalate linker for coordination sites on the metal center, resulting in lower-dimensional structures.

In the context of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, the combination of different metal centers and counterions is expected to yield a rich variety of coordination polymers with diverse structures and properties, similar to what has been observed for other 5-substituted isophthalates. escholarship.orgnih.gov

The structure of a coordination polymer is not solely determined by the choice of the ligand and metal ion; it is also highly sensitive to the synthetic conditions employed. By carefully controlling these parameters, it is possible to tune the dimensionality, topology, and even the polymorphism of the resulting framework.

Solvent System: The solvent plays a crucial role in the solvothermal synthesis of coordination polymers. It can influence the solubility of the reactants, mediate the deprotonation of the carboxylic acid groups, and in some cases, act as a template around which the framework assembles. Studies on 5-alkoxyisophthalic acids have shown that the choice of solvent or solvent mixture can lead to the formation of different phases with distinct crystal structures. escholarship.org For example, the reaction of zinc acetate and 5-methylisophthalic acid in aqueous methanol yields a different framework compared to the reaction in aqueous ethanol (B145695). nih.gov

Temperature: The reaction temperature is another critical parameter that can affect the kinetics and thermodynamics of the self-assembly process. Higher temperatures can promote the formation of more thermodynamically stable phases and can also influence the coordination mode of the ligand and the geometry of the metal center.

pH: The pH of the reaction mixture controls the deprotonation state of the carboxylic acid groups of the isophthalate ligand. This, in turn, affects the charge of the ligand and its coordination behavior. By adjusting the pH, it is possible to control the dimensionality and connectivity of the resulting coordination polymer.

Molar Ratios: The molar ratio of the metal salt to the organic linker can also have a significant impact on the final structure. Varying this ratio can lead to the formation of different SBUs or can favor the formation of one topology over another.

Metal Organic Frameworks Mofs Derived from 1,3 Benzenedicarboxylic Acid, 5 2 Propenyloxy

Design and Synthesis Strategies for MOFs

The synthesis of MOFs from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- involves the self-assembly of the organic linker with metal ions or metal clusters, often under specific reaction conditions to control the crystallization process. Several synthetic methodologies can be employed to achieve desired structures and properties.

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal syntheses are the most common techniques for the preparation of MOFs from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-. These methods involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the MOF structure.

In a typical solvothermal synthesis, 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is dissolved in a high-boiling point organic solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), along with a metal salt, for instance, a nitrate or acetate salt of zinc or copper. The reaction mixture is then heated to a specific temperature, typically between 80 and 180 °C, for a period ranging from several hours to a few days. During this time, the coordination-driven self-assembly between the deprotonated carboxylate groups of the ligand and the metal ions leads to the formation of the crystalline MOF.

Hydrothermal synthesis is a variation where water is used as the solvent, either alone or in combination with a co-solvent. This method is often considered more environmentally friendly. The principles are similar to the solvothermal method, with the reaction conditions optimized to control the nucleation and growth of the MOF crystals.

For example, a zinc-based MOF has been synthesized using 5-(allyloxy)isophthalic acid (all-bdc) as the ligand. In this synthesis, a mixture of all-bdc, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), and pyridine in DMF was heated in a Teflon-lined stainless-steel autoclave. This process yielded a three-dimensional MOF structure.

| Parameter | Solvothermal Method | Hydrothermal Method |

| Solvent | High-boiling organic solvents (e.g., DMF, DEF) | Water, often with co-solvents |

| Temperature | Typically 80-180 °C | Typically 100-220 °C |

| Pressure | Autogenous | Autogenous |

| Advantages | Good crystal quality, control over morphology | Environmentally benign, suitable for certain stable MOFs |

| Disadvantages | Use of potentially toxic solvents | Limited to water-stable MOFs, higher pressures |

Sonochemical Synthesis Approaches

Sonochemical synthesis utilizes high-intensity ultrasound to induce the formation of MOFs. The acoustic cavitation generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, leading to rapid nucleation and crystallization. This method can significantly reduce the reaction time and particle size of the resulting MOF crystals compared to conventional heating methods.

In a sonochemical approach for synthesizing a MOF with 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, the ligand and a metal salt would be mixed in a suitable solvent and subjected to ultrasonic irradiation. The intense energy input from the collapsing cavitation bubbles accelerates the chemical reactions, leading to the rapid formation of MOF nanocrystals. The parameters that can be controlled to influence the product characteristics include the ultrasonic frequency and power, reaction temperature, and the concentration of reactants. While specific examples for this ligand are not prevalent, the general methodology has been successfully applied to other isophthalate-based MOFs.

| Parameter | Description |

| Energy Source | High-intensity ultrasound |

| Mechanism | Acoustic cavitation leading to localized high temperature and pressure |

| Reaction Time | Typically much shorter than solvothermal methods (minutes to hours) |

| Product Characteristics | Often results in nanoparticles with a narrow size distribution |

| Advantages | Rapid synthesis, energy efficiency, production of nanomaterials |

Template-Assisted MOF Fabrication

Template-assisted synthesis is a method used to control the morphology and size of MOF crystals by introducing a templating agent during the synthesis process. The template can be a hard template, such as a porous material, or a soft template, like a surfactant or a polymer. The MOF then grows on or within the template, and subsequent removal of the template leaves behind a MOF with a specific morphology.

For MOFs derived from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, a templating agent could be used to direct the formation of, for example, hollow spheres or hierarchical structures. For instance, polystyrene beads could be used as a hard template. The MOF precursors would be allowed to crystallize on the surface of the beads. After the MOF shell is formed, the polystyrene core is removed by solvent washing or calcination, resulting in hollow MOF capsules. This approach allows for the creation of advanced materials with tailored porosity and surface area.

Structural Elucidation and Topology of MOFs

The determination of the precise three-dimensional structure of MOFs derived from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is crucial for understanding their properties and for rational design of new materials.

Single Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the atomic arrangement within a crystalline MOF. A single crystal of the MOF is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to determine the unit cell parameters, space group, and the positions of all atoms in the crystal lattice.

The structural information obtained from SCXRD for a MOF based on 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- would reveal:

The coordination environment of the metal ions, including the coordination number and geometry.

The coordination modes of the carboxylate groups of the ligand (e.g., monodentate, bidentate bridging, chelating).

The position and orientation of the 5-(2-propenyloxy)- functional group within the framework.

This detailed structural information is essential for correlating the structure with the observed properties of the MOF, such as gas sorption capacity or catalytic activity.

Reticular Chemistry Principles in MOF Design

Reticular chemistry is a powerful design strategy that involves the assembly of predetermined molecular building blocks into extended, ordered structures with predictable topologies. In the context of MOFs derived from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, the organic ligand and the metal-containing secondary building units (SBUs) are the key components.

The V-shape of the isophthalate-based ligand, combined with the coordination geometry of the metal SBU, dictates the resulting topology of the MOF. By carefully selecting the metal ion and the reaction conditions, different SBUs can be formed, leading to a variety of network topologies. For instance, the use of a paddle-wheel [M₂(COO)₄] SBU, which is a common motif in MOF chemistry, can lead to the formation of porous frameworks with specific network topologies.

Porosity and Framework Stability Analysis

The porosity of MOFs derived from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is a critical determinant of their utility in applications such as gas storage and catalysis. The introduction of the 5-(2-propenyloxy)- group can influence the packing of the framework and, consequently, the pore size and volume. The Brunauer-Emmett-Teller (BET) surface area of these MOFs is expected to be significant, although potentially lower than that of their non-functionalized isoreticular counterparts due to the volume occupied by the allyloxy group within the pores.

Framework stability is paramount for the practical application of MOFs. Thermal stability, typically assessed by thermogravimetric analysis (TGA), indicates the temperature at which the framework begins to decompose. Chemical stability refers to the robustness of the MOF in the presence of various chemicals, including water, acids, and bases. MOFs constructed from high-valent metal ions like Zr(IV) or Cr(III) are known to exhibit enhanced stability due to the strength of the metal-carboxylate bonds.

Below is a representative data table summarizing the porosity and stability of a hypothetical MOF series based on 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-.

| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Decomposition Temperature (°C) |

| UIO-66-OAllyl | Zr(IV) | 1100 | 0.55 | 450 |

| MIL-101-OAllyl | Cr(III) | 2500 | 1.20 | 300 |

| ZIF-8-OAllyl | Zn(II) | 1300 | 0.65 | 400 |

Note: The data presented in this table is illustrative and intended to represent typical values for MOFs with similar functionalities.

Post-Synthetic Modification (PSM) of MOFs Incorporating the Compound

Post-synthetic modification (PSM) is a powerful technique to introduce diverse functionalities into a pre-existing MOF structure. The allyloxy group of the 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- linker is an excellent candidate for a variety of chemical transformations.

The pendant allyl group within the MOF structure can undergo a range of organic reactions, allowing for the covalent attachment of new functional groups. Common transformations include:

Thiol-ene "click" reaction: This highly efficient and selective reaction allows for the attachment of thiol-containing molecules to the allyl group.

Epoxidation: The double bond can be converted to an epoxide, which can then be ring-opened to introduce diols or other functionalities.

Hydroformylation: This reaction introduces an aldehyde group, which can serve as a reactive site for further modifications.

Metathesis: Olefin metathesis can be used to introduce new carbon-carbon bonds.

These reactions are typically carried out under mild conditions to preserve the integrity of the MOF framework.

Through PSM of the allyloxy group, a wide array of new functionalities can be introduced into the MOF, leading to materials with tailored properties. For example, the introduction of acidic or basic sites can enhance catalytic activity, while the incorporation of chiral moieties can lead to enantioselective catalysts. Furthermore, grafting of specific binding sites can improve selectivity in gas adsorption and separation.

Advanced MOF Applications in Chemical Research

The unique structural features and tunable functionality of MOFs derived from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- make them promising candidates for various advanced applications.

The porous nature of these MOFs allows for the diffusion of reactants to active sites within the framework, making them effective heterogeneous catalysts. The metal nodes themselves can act as Lewis acid sites, or catalytic functionalities can be introduced via PSM. For instance, the immobilization of homogeneous catalysts within the MOF pores can combine the high activity and selectivity of the catalyst with the ease of separation and recyclability of a heterogeneous system.

The tunable pore size and chemical environment of these MOFs are advantageous for gas adsorption and separation. The introduction of specific functional groups via PSM can enhance the affinity of the framework for certain gases, leading to improved selectivity in gas separation processes. For example, the incorporation of polar functional groups can increase the adsorption capacity for polar gases like CO2 or SO2.

Photocatalysis and Energy Conversion

Metal-organic frameworks have emerged as promising materials for heterogeneous photocatalysis due to their high surface area, tunable porosity, and the ability to incorporate photoactive components into their structure. The organic linkers in MOFs can act as light-harvesting antennae, transferring energy to the metal clusters or participating directly in photochemical reactions. The functionalization of these linkers can significantly enhance their photocatalytic efficiency.

The introduction of an allyloxy group to the isophthalic acid backbone, as in 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, can influence the electronic properties of the ligand and, consequently, the photocatalytic activity of the MOF. For instance, studies on MOFs with other 5-substituted isophthalic acid ligands have demonstrated their potential in the photodegradation of organic pollutants. MOFs based on 5-aminoisophthalic acid have shown the ability to degrade phenol (B47542) under UV irradiation. Similarly, lanthanide-based MOFs constructed from 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid have been investigated for the photodegradation of dyes like methyl violet. researchgate.netnih.govrsc.orgresearchgate.net These examples suggest that MOFs derived from 5-(2-propenyloxy)-1,3-benzenedicarboxylic acid could also exhibit photocatalytic activity for the degradation of various organic contaminants in water.

The photocatalytic mechanism in such MOFs typically involves the generation of electron-hole pairs upon light absorption by the organic linker or the metal-oxo clusters. These charge carriers can then migrate to the surface of the MOF and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the degradation of pollutants. nih.gov The efficiency of this process is dependent on factors like the band gap of the MOF, the efficiency of charge separation, and the surface area available for reaction.

In the context of energy conversion, MOFs are being explored for applications such as photocatalytic hydrogen production and CO₂ reduction. The tunable nature of MOFs allows for the optimization of their light-harvesting properties and the incorporation of catalytic sites to facilitate these reactions. While specific data for MOFs from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is not available, the broader field of MOF-based photocatalysis suggests that by selecting appropriate metal nodes and potentially through post-synthetic modification of the allyl group, these materials could be engineered for solar fuel production. osti.govrsc.org

Table 1: Photocatalytic Degradation of Organic Dyes by Structurally Similar MOFs

| MOF System | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |

| MOF-Sm based on 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Methyl Violet | ~60 | 180 | UV-Vis |

| MIL-100(Fe) | Ofloxacin | 95.1 | 180 | Visible Light |

| MIL-100(Fe) | Enrofloxacin | ~100 | 180 | Visible Light |

This table presents data from MOFs with functionalized isophthalate (B1238265) linkers to illustrate the potential photocatalytic activity of MOFs derived from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-. researchgate.netnih.gov

Development of MOF-Based Sensors

The unique structural and electronic properties of MOFs make them excellent candidates for the development of chemical sensors. taylorfrancis.com Luminescent MOFs (LMOFs) are particularly promising as they can exhibit changes in their fluorescence or phosphorescence emission in the presence of specific analytes. The sensing mechanism can involve quenching or enhancement of the luminescence, or a shift in the emission wavelength.

MOFs constructed from aromatic carboxylic acid linkers often exhibit intrinsic luminescence due to π-π* transitions. The functionalization of these linkers can fine-tune their photophysical properties and introduce specific recognition sites for target molecules. The allyloxy group in 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- could influence the luminescent properties of the resulting MOF. Furthermore, the double bond in the allyl group could potentially interact with certain analytes or be used for post-synthetic modification to introduce specific sensing functionalities.

Research on MOFs with related isophthalic acid derivatives has demonstrated their sensing capabilities. For example, MOFs based on 5-aminoisophthalic acid have been explored as fluorescent sensors. rsc.org The development of MOF-based sensors often focuses on the detection of pollutants, biomolecules, and metal ions. The high porosity and large surface area of MOFs allow for the efficient adsorption of analytes, leading to high sensitivity and rapid response times. nih.gov

The sensing mechanism in LMOFs can be attributed to several factors, including:

Electron Transfer: The analyte can act as an electron donor or acceptor, leading to quenching of the MOF's luminescence.

Energy Transfer: The analyte can absorb energy from the excited MOF, resulting in luminescence quenching.

Competitive Absorption: The analyte may absorb the excitation or emission light, leading to a decrease in the observed luminescence intensity (inner filter effect). beilstein-journals.org

Host-Guest Interactions: Specific interactions between the analyte and the MOF framework can alter the electronic structure of the ligand and thus its luminescent properties.

While there are no specific reports on sensors based on MOFs from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, the principles established with other LMOFs suggest their potential in this area. The development of such sensors would involve synthesizing the MOF, characterizing its luminescent properties, and then systematically testing its response to various analytes to determine its selectivity and sensitivity.

Table 2: Examples of Luminescent MOF-Based Sensors with Functionalized Linkers

| MOF System | Target Analyte | Detection Limit | Sensing Mechanism |

| Zn-MOF with bis-ligand coordination | Cefixime | 2.60 x 10⁻⁷ M | Fluorescence Quenching (IFE, FRET) |

| Tb³⁺@Cu-MOF | H₂S | - | Turn-on Ratiometric Sensing |

| UiO-66@N₃ | H₂S | - | Fluorescence Turn-on |

This table provides examples of the sensing capabilities of MOFs with functionalized linkers, indicating the potential for developing sensors from 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-. beilstein-journals.orgmdpi.com

Polymer Science and Material Applications of 1,3 Benzenedicarboxylic Acid, 5 2 Propenyloxy

Polymerization Mechanisms Involving the Allyloxy Group

The presence of the allylic double bond in the 5-(2-propenyloxy)- substituent is central to the polymerization and cross-linking capabilities of the monomer. This group can participate in several polymerization reactions, most notably those initiated by radicals.

Radical Polymerization Pathways

Radical polymerization is a primary mechanism for engaging the allyloxy group. The process is initiated by the decomposition of a radical initiator, which can be induced by heat or ultraviolet (UV) light, to form free radicals. chimarhellas.com These radicals then react with the double bond of the allyloxy group, initiating a polymer chain.

The typical steps in the radical polymerization of the allyloxy group are:

Initiation: A free radical (R•) generated from an initiator (e.g., benzoyl peroxide, AIBN) adds to the carbon-carbon double bond of the allyloxy group.

Propagation: The newly formed radical monomer adds to another monomer molecule, propagating the polymer chain.

Termination: The growth of the polymer chain is terminated through reactions like combination or disproportionation of two radical chain ends.

A key application of this pathway is in the curing of unsaturated polyester (B1180765) resins. In these systems, a polyester backbone is first synthesized using the dicarboxylic acid functionality of the isophthalic acid portion of the monomer. The pendant allyl groups are then copolymerized with a reactive diluent, such as styrene (B11656), in a free-radical cross-linking reaction. ebrary.netumcs.pl This process forms a rigid, three-dimensional thermoset network. chimarhellas.comresearchgate.net The reactivity of the allyl group is crucial for the final properties of the cured material.

| Component | Function | Example |

| Unsaturated Polyester | Provides the main polymer backbone with reactive sites. | Polyester made from 5-(allyloxy)isophthalic acid and a glycol. |

| Cross-linking Monomer | Acts as a reactive diluent and links polymer chains. | Styrene, methyl methacrylate. umcs.plchalcogen.ro |

| Initiator | Generates free radicals to start polymerization. | Methyl ethyl ketone peroxide (MEKP), Benzoyl peroxide (BPO). chimarhellas.com |

| Accelerator/Promoter | Speeds up initiator decomposition at lower temperatures. | Cobalt octoate, N,N-Dimethylaniline. chalcogen.ro |

Other Polymerization Initiating Mechanisms

Beyond conventional radical polymerization, the allyloxy group can participate in other reaction mechanisms, expanding the versatility of the monomer.

Thiol-Ene Reactions: This "click chemistry" reaction involves the addition of a thiol (R-SH) across the allyl double bond, typically initiated by UV light or radicals. nih.gov The reaction is highly efficient, rapid, and proceeds with high yield under mild conditions. nih.gov This mechanism is particularly useful for creating precisely defined polymer networks and for post-polymerization modification to introduce specific functionalities. nih.gov

UV Curing: The allyloxy group makes the monomer suitable for use in UV-curable resins. In these systems, a photoinitiator is used, which upon exposure to UV radiation, generates radicals that initiate polymerization. epoxies.com This allows for rapid, on-demand curing, a process widely used in coatings, adhesives, and 3D printing. mdpi.comgoogle.com The polymerization can be a purely free-radical process or a hybrid system combining radical and cationic curing mechanisms. researchgate.net

Cationic Polymerization: While less common for simple allyl ethers, under certain conditions with strong acid catalysts, the double bond could potentially undergo cationic polymerization. More relevant is the use in hybrid systems where other components, like epoxies, are cured via a cationic mechanism while the allyl groups react via a radical pathway. epoxies.com

Synthesis of Novel Polymer Architectures Utilizing the Compound as a Monomer

The dual functionality of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- allows for its strategic use in constructing diverse and complex polymer architectures.

Linear and Branched Polymer Chains

Linear polymers can be synthesized by exclusively utilizing the two carboxylic acid groups in a polycondensation reaction with a difunctional monomer, such as a diol (e.g., ethylene (B1197577) glycol). In this scenario, the allyloxy group remains as a pendant functional group along the linear polyester backbone.

These pendant allyl groups serve as reactive sites for subsequent modification or branching. nih.gov For instance, a portion of the allyl groups on the linear chain can be reacted—via radical polymerization or thiol-ene chemistry—to create grafts or branches, transforming the initial linear polymer into a branched or comb-like structure.

Cross-linked Polymeric Networks

The most common application for monomers containing both carboxylic acid and unsaturated functionalities is in the formation of cross-linked networks, particularly unsaturated polyester resins (UPRs). epo.org The synthesis is typically a two-stage process:

Polyesterification: 5-(allyloxy)isophthalic acid is reacted with glycols (e.g., propylene (B89431) glycol) and optionally other saturated dicarboxylic acids (like phthalic anhydride) to form a linear or lightly branched unsaturated polyester prepolymer. umcs.pl

Curing/Cross-linking: The liquid prepolymer is mixed with a vinyl monomer, such as styrene, and a radical initiator. Upon heating or exposure to UV light, the initiator triggers a copolymerization reaction between the styrene and the pendant allyl groups on the polyester chain. ebrary.net This creates covalent cross-links between the chains, resulting in a solid, infusible, and insoluble thermoset material. researchgate.net The density of these cross-links significantly influences the mechanical and thermal properties of the final product.

Hyperbranched Polymer Structures

The AB₂ structure of 5-(allyloxy)isophthalic acid makes it an ideal candidate for the one-step synthesis of hyperbranched polymers. These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.

A primary method for this is polycondensation . The self-polycondensation of an AB₂ monomer can lead directly to a hyperbranched polyester. In this case, the carboxylic acid groups (B functions) would react with a functional group derived from the allyl group (A function). More practically, the carboxylic acid groups can be esterified, and under catalysis, undergo transesterification to build the hyperbranched structure. The resulting polymer is characterized by a combination of different structural units, as defined by their connectivity.

| Structural Unit | Description | Role in Hyperbranched Structure |

| Dendritic (D) | Monomer unit that has reacted through all functional groups. | Forms the branching points, contributing to the 3D structure. |

| Linear (L) | Monomer unit that has reacted through one A and one B group. | Connects branching points, introduces some flexibility. |

| Terminal (T) | Monomer unit that has reacted only through its A or B groups. | Forms the outer surface of the macromolecule, providing high functionality. |

The degree of branching (DB), a value between 0 (linear) and 1 (perfectly dendritic), is a key parameter used to describe the structure of hyperbranched polymers. The synthesis of hyperbranched polyesters from various bio-based and synthetic AB₂ monomers has been well-established, providing a clear pathway for the use of 5-(allyloxy)isophthalic acid in creating these advanced materials.

Incorporation into Copolymer Systems and Blends

There is a lack of specific documented research on the copolymerization of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- with other monomers or its inclusion in polymer blends. Generally, isophthalic acid is used to modify polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) to alter their crystallization behavior and improve properties such as dyeability. polyestermfg.com Unsaturated polyester resins are frequently formulated with isophthalic acid to enhance their mechanical properties and resistance to water and chemicals. revex.co.inresearchgate.netananyafibrochem.com Theoretically, 5-(allyloxy)isophthalic acid could be used as a comonomer in such systems, with the allyl group providing a means for subsequent crosslinking, for instance, with styrene in an unsaturated polyester resin formulation. However, specific examples, comonomer ratios, and the resulting properties of such copolymers or blends are not detailed in the available literature.

Structure-Property Relationships in Polymeric Materials (Academic Focus)

A detailed academic analysis of the structure-property relationships for homopolymers or copolymers of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is not presently available. Such a study would investigate how the unique combination of the meta-substituted aromatic ring and the flexible, reactive allyloxy side chain influences key material properties.

Key areas for future academic investigation would include:

Thermal Properties: The influence of the allyloxy group on the glass transition temperature (Tg) and thermal stability of the resulting polymers. While the isophthalate (B1238265) unit contributes to rigidity, the allyl ether side chain could potentially act as an internal plasticizer, affecting the Tg. jku.at

Mechanical Properties: The effect of incorporating this monomer on the tensile strength, modulus, and elongation at break of copolymers. Furthermore, the crosslink density achievable through the allyl groups would be a critical factor determining the final mechanical performance of thermoset materials. nih.gov

Solubility and Chemical Resistance: How the presence of the ether linkage and the potential for crosslinking affects the polymer's interaction with various solvents and its resistance to chemical attack. Isophthalic acid-based resins are known for good chemical resistance. cfsnet.co.ukjay-industrial.com

Without experimental data, any discussion on these relationships remains speculative.

Advanced Material Applications in Engineering and Chemistry

While the functional groups of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- suggest its potential in several advanced applications, specific examples of its use are not found in the reviewed literature. The following subsections discuss these potential applications in the context of related materials.

Coatings and Adhesives Development

Isophthalic acid is a common component in high-performance coatings and adhesives due to the excellent thermal, chemical, and water resistance it imparts to polyester and alkyd resins. polyestermfg.comfgci.compatsnap.comgoogle.com The introduction of an allyl group, as in 5-(allyloxy)isophthalic acid, could enable the formulation of UV-curable coatings or adhesives. fraunhofer.debibliotekanauki.plgoogle.compaint.orgtecnalia.com The allyl group can participate in photoinitiated polymerization, leading to rapid curing and the formation of a crosslinked network. This would be advantageous for creating durable, solvent-resistant films. However, no specific formulations or performance data for coatings or adhesives derived from this particular monomer have been published.

Membranes for Selective Separation

Polyamides and other polymers used for gas separation and filtration membranes often employ aromatic dicarboxylic acids to create the necessary rigid, microporous structure. researchgate.netnih.govnjit.eduatlantis-press.comgoogle.com The specific geometry of isophthalic acid can influence the free volume of the polymer matrix, which is a key parameter in membrane performance. While functional groups can be used to tune the surface properties and selectivity of membranes, there is no available research on the use of polymers from 5-(allyloxy)isophthalic acid for such applications.

Functionalized Polymeric Resins for Specialized Applications

The pendant allyl group in polymers made from 5-(allyloxy)isophthalic acid serves as a reactive handle for further functionalization. This opens up the possibility of creating specialty resins with tailored properties. For example, the allyl groups could be used to graft specific molecules onto a polymer backbone, creating materials for chromatography or ion exchange. itu.edu.trresearchgate.net Ion exchange resins are typically cross-linked polymers with ionic functional groups. researchgate.net The allyl groups on a polymer derived from 5-(allyloxy)isophthalic acid could be chemically modified to introduce such ionic functionalities. Despite this potential, there are no specific reports of functionalized polymeric resins being synthesized from this monomer.

Supramolecular Chemistry and Self Assembly of 1,3 Benzenedicarboxylic Acid, 5 2 Propenyloxy and Its Analogues

Principles of Molecular Self-Assembly in Carboxylic Acid Systems

The self-assembly of carboxylic acids, particularly aromatic derivatives like 5-substituted isophthalic acids, is governed by a combination of specific, directional interactions and weaker, non-directional forces. rsc.orgnih.gov The final supramolecular architecture is a result of the thermodynamic balance among these competing interactions. nih.gov

Hydrogen bonding is the primary driving force in the self-assembly of carboxylic acids. The carboxyl group can act as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen), leading to highly stable and directional interactions. ias.ac.in In 5-substituted isophthalic acid systems, several hydrogen-bonding motifs are commonly observed.

The most prevalent motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. psu.edu This robust interaction is a fundamental building block in the crystal engineering of these compounds. Beyond simple dimers, more complex hydrogen-bonded networks can form. For instance, derivatives of 5-alkoxyisophthalic acid have been observed to form cyclic hexameric aggregates stabilized by twelve hydrogen bonds. psu.edu These interactions can connect molecules into extended one-dimensional chains or two-dimensional sheets. nih.govrsc.org The presence of coordinated water molecules can further extend the hydrogen-bond network, linking chains into complex three-dimensional frameworks. nih.gov

| Hydrogen Bond Motif | Description | Key Stabilizing Feature | Example System |

| Carboxylic Acid Dimer | Two molecules linked via two O-H···O bonds. | Forms a stable 8-membered ring. | 5-octadecyloxyisophthalic acid. psu.edu |

| Open Arrays (Catemer) | Molecules linked in a chain by single O-H···O bonds. | Can lead to extended 1D structures. | General carboxylic acids. ias.ac.in |

| Cyclic Hexamers | Six molecules forming a large ring. | Stabilized by 12 hydrogen bonds. | 5-decyloxyisophthalic acid. psu.edu |

| Hydrated Networks | Water molecules bridging carboxylate groups. | Creates extensive 3D frameworks. | Ni₂(mip)₂(H₂O)₈·2H₂O (mip = 5-methyl isophthalate). nih.gov |

The geometry of the π-stacking can vary, leading to different packing arrangements such as face-to-face or offset stacking. In some coordination polymers based on isophthalic acid-carbazole ligands, the π-π stacking mode has been shown to directly influence the photophysical properties of the material, such as room-temperature phosphorescence. researchgate.net The interplay between hydrogen bonding and π-stacking dictates the final structure; in some systems, strong hydrogen bonds define the primary assembly, which is then stabilized by weaker π-stacking, while in others, π-stacking can be the dominant organizing force. rsc.org

In the self-assembly of 5-alkoxyisophthalic acids, the van der Waals interactions between the long hydrocarbon chains (chain crystallization) act in concert with the hydrogen bonding of the carboxylic acid head groups. rsc.org However, these forces can also compete. For certain alkylated isophthalic acid derivatives, strong van der Waals interactions between adjacent alkyl chains or between the chains and a substrate surface can dominate over the ideal hydrogen bonding geometry between the carboxyl groups, leading to the formation of close-packed lamellar structures instead of more open, porous networks. nih.gov The inclusion of many-body effects in understanding van der Waals forces can reveal anisotropic polarization that guides molecules toward globally optimized, symmetric conformations. aps.org

Formation of Ordered Supramolecular Structures

The balance of the interactions described above directs the assembly of 5-substituted isophthalic acids into ordered supramolecular structures of varying dimensionality. By tuning the molecular structure (e.g., the length of an alkoxy chain) or the assembly conditions (e.g., solvent, concentration), it is possible to control the formation of one-dimensional chains, two-dimensional networks, and even complex three-dimensional frameworks. rsc.org

Hierarchical self-assembly often begins with the formation of one-dimensional (1D) structures. For 5-alkylamido isophthalic acid derivatives, molecules first form primary aggregates through hydrogen bonding and π-stacking, which then grow into 1D fiber-like structures. nih.govresearchgate.net These nanofibers can subsequently entangle to form three-dimensional networks, leading to phenomena like organogelation. nih.gov

In the context of coordination polymers, isophthalic acid derivatives are frequently used as ligands to link metal centers into 1D chains. For example, a manganese(II) complex with a bulky 5-substituted isophthalic acid ligand was shown to form a one-dimensional chain network. nih.gov Similarly, zinc(II) coordinated with 5-(benzonic-4-ylmethoxy)isophthalic acid can form 1D ribbon structures that are further linked by hydrogen bonds into a 3D supramolecular architecture. rsc.org

| 1D Structure Type | Driving Interactions | Resulting Morphology | Example System |

| Supramolecular Fibers | Hydrogen bonding, π-stacking, van der Waals | Nanofibers, ribbons | 5-alkylamido isophthalic acids. nih.gov |

| Coordination Polymers | Metal-ligand coordination, hydrogen bonding | Infinite chains, ribbons | [Zn(HL)(phen)]·1.5H₂O. rsc.org |

The engineering of two-dimensional (2D) crystals at interfaces is a powerful method for functionalizing surfaces, and 5-substituted isophthalic acids are excellent candidates for this purpose. nih.govresearchgate.net When adsorbed at a liquid-solid interface, these molecules can arrange into highly ordered 2D networks. rsc.org

Studies on alkylated isophthalic acid derivatives have shown that they can form different surface patterns, or polymorphs. researchgate.net A common structure is a close-packed lamella, driven by strong van der Waals interactions between the alkyl chains. nih.gov However, under specific conditions, it is possible to form a porous, hexagonal "honeycomb" network. This less-dense structure is stabilized by the characteristic cyclic hydrogen-bonding motifs of the carboxylic acid groups. The formation of this porous network can be controlled by factors such as the concentration of the solution or the introduction of guest molecules that can induce a phase transformation from the lamellar to the hexagonal structure. nih.govresearchgate.net These 2D networks create regular arrays of "nanowells" whose dimensions can be precisely tuned, making them suitable for patterning surfaces with nanometer precision. researchgate.net

Hierarchical Superstructures in Molecular Design

The design of hierarchical superstructures involves the programmed assembly of molecules into primary structures, which then organize into larger, more complex secondary and tertiary architectures. For analogues of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-, such as the 5-alkoxyisophthalic acids, the formation of hierarchical structures is a well-documented phenomenon. The primary self-assembly motif is often a hydrogen-bonded synthon, where the carboxylic acid groups form dimers or catemers. These primary structures then arrange into higher-order assemblies, such as tapes, sheets, or three-dimensional networks, driven by weaker interactions like van der Waals forces and π-π stacking.

| Analogue | Primary Assembly Motif | Resulting Hierarchical Superstructure |

| 5-ethoxyisophthalic acid | Hydrogen-bonded dimers | Linear tapes |

| 5-decyloxyisophthalic acid | Hydrogen-bonded dimers | Lamellar sheets |

This table illustrates the influence of the alkoxy chain length on the hierarchical self-assembly of 5-alkoxyisophthalic acid analogues.

Host-Guest Chemistry and Inclusion Phenomena

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity or binding site, and a guest molecule that is encapsulated. While specific studies on the host-guest chemistry of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- are limited, the principles can be illustrated through related systems. The porous networks formed by the self-assembly of isophthalic acid derivatives can potentially act as hosts for small guest molecules.

The formation of inclusion complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and shape complementarity between the host and guest. For instance, the crystalline frameworks of some coordination polymers constructed from 5-substituted isophthalic acids have been shown to include solvent molecules within their pores. This demonstrates the potential for these types of structures to engage in host-guest interactions. The size and functionality of the substituent at the 5-position can be tuned to control the size and chemical environment of the cavities, thereby influencing guest selectivity.

| Host System | Guest Molecule | Driving Interactions |

| Porous framework of a 5-substituted isophthalic acid coordination polymer | Solvent molecules (e.g., DMF, water) | Hydrogen bonding, van der Waals forces |

| Self-assembled monolayer of 5-alkoxyisophthalic acid | Coronene | van der Waals forces, π-π stacking |

This table provides examples of host-guest systems involving analogues of the target compound, highlighting the encapsulated guest and the primary interactions responsible for complex formation.

Dynamic Self-Assembly and Stimuli Responsiveness (e.g., Temperature-Induced Phase Transformations)